molecular formula C7H4BrNOS B2425425 5-Acetyl-3-bromothiophene-2-carbonitrile CAS No. 2416235-47-5

5-Acetyl-3-bromothiophene-2-carbonitrile

Cat. No.: B2425425
CAS No.: 2416235-47-5
M. Wt: 230.08
InChI Key: CKVQXGUFLUZKIS-UHFFFAOYSA-N
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Description

5-Acetyl-3-bromothiophene-2-carbonitrile: is a chemical compound with the molecular formula C7H4BrNOS and a molecular weight of 230.08 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile typically involves the bromination of thiophene derivatives followed by acetylation and cyanation reactions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium cyanide or potassium cyanide for cyanation reactions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Oxidation Products: Oxidized thiophene derivatives.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Mechanism of Action

The exact mechanism of action for 5-Acetyl-3-bromothiophene-2-carbonitrile is not well-documented. thiophene derivatives generally interact with biological targets through their aromatic ring system, which can engage in π-π interactions with proteins and other biomolecules. The presence of functional groups such as acetyl and cyano groups can further modulate these interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

5-acetyl-3-bromothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c1-4(10)6-2-5(8)7(3-9)11-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVQXGUFLUZKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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